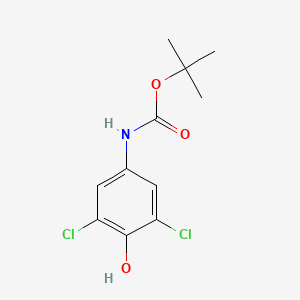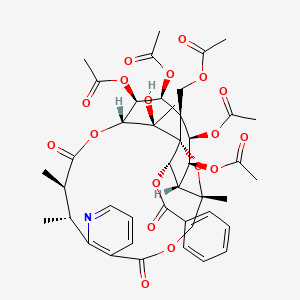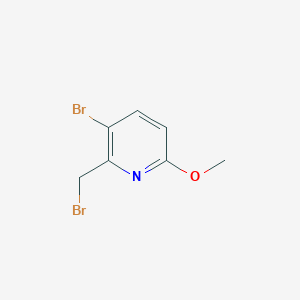
6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl
Descripción general
Descripción
“6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” is a potentially pentadentate (ONNNO donor) ligand . It has been used in the synthesis of complex compounds, such as those involving copper (II) ions .
Synthesis Analysis
The ligand “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” can be synthesized by reacting with Cu II to form a complex . An alternative method involves the use of whole-cell biocatalysis for the preparation of a versatile chemical intermediate .Molecular Structure Analysis
The X-Ray structural analysis of the complex formed by the reaction of “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” with Cu II revealed that the complex exists as centrosymmetric dimers . The monomeric unit is four-co-ordinate Cu (HL) +, in which the copper (II) ion is coordinated by one phenolate oxygen and three pyridyl nitrogen atoms of HL .Chemical Reactions Analysis
The ligand “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” reacts with Cu II to form a complex . In the presence of pyridine, the dimeric units break up via axial ligation of pyridine, resulting in an EPR spectrum characteristic of mononuclear copper (II) species .Physical And Chemical Properties Analysis
The complex formed by the reaction of “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” with Cu II exists as centrosymmetric dimers . The geometry is best approximated as square planar within the constraints imposed by the ligand .Aplicaciones Científicas De Investigación
Synthesis and Characterization
6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl has been synthesized and characterized in various studies. For instance, Selamat et al. (2015) synthesized this ligand through Suzuki coupling reaction and confirmed its formation using various spectroscopic methods. This study focused on understanding its interaction with calf thymus-DNA (ct-DNA), indicating its potential application in understanding molecular interactions and drug design (Selamat et al., 2015).
Ligand Families and Metal-Binding Domains
Constable et al. (2009) described the derivatization of this compound to create new ligands with terminal alkene functionalities. These new ligands were used to synthesize palladium(II) complexes, demonstrating the compound's versatility in creating different metal-binding domains. This versatility is crucial for developing new materials and catalysts (Constable et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[6-[6-(2-hydroxyphenyl)pyridin-2-yl]pyridin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-13-3-1-7-15(21)17-9-5-11-19(23-17)20-12-6-10-18(24-20)16-8-2-4-14-22(16)26/h1-14,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWOHQHCILHGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433298 | |
| Record name | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156122-75-7 | |
| Record name | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B3243266.png)











